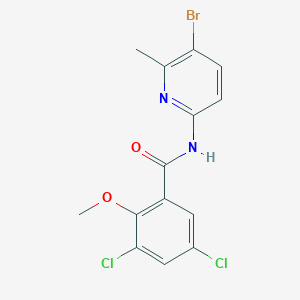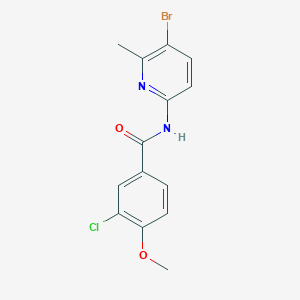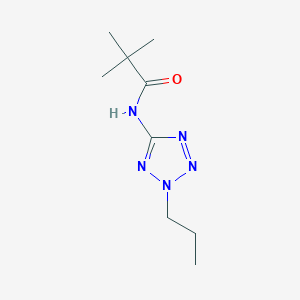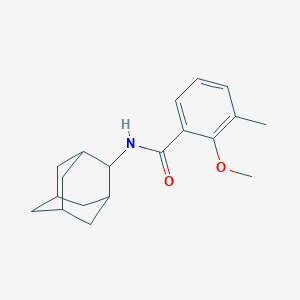![molecular formula C20H23ClN2O3 B244896 N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244896.png)
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, commonly known as CP-690,550, is a small molecule drug that has attracted significant attention from the scientific community due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of immune cells.
Mecanismo De Acción
CP-690,550 selectively inhibits N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, which is primarily expressed in immune cells. N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. By inhibiting N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, CP-690,550 can prevent the activation of downstream signaling pathways and the production of cytokines, leading to the suppression of immune responses and the reduction of inflammation.
Biochemical and Physiological Effects
CP-690,550 has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. In a rat model of adjuvant-induced arthritis, CP-690,550 significantly reduced joint inflammation and bone destruction. In a mouse model of colitis, CP-690,550 reduced inflammation and improved the histological score of colon tissue. CP-690,550 has also been shown to prevent the rejection of transplanted organs in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 is a potent and selective inhibitor of N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide, making it an ideal tool for studying the role of N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide in immune responses. However, CP-690,550 has some limitations for lab experiments. It has a short half-life in vivo, making it difficult to maintain a stable concentration in animal models. CP-690,550 can also have off-target effects on other JAK family members, which may complicate the interpretation of experimental results.
Direcciones Futuras
CP-690,550 has shown promising results in preclinical studies and clinical trials for various autoimmune diseases. However, there is still much to be explored regarding its potential therapeutic applications and mechanisms of action. Future research could focus on elucidating the role of N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide in various immune cell types and the effects of CP-690,550 on immune cell function. Additionally, further studies could investigate the potential use of CP-690,550 in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Métodos De Síntesis
CP-690,550 is synthesized through a multistep process involving the reaction of 3-amino-4-chloro-2-methylphenol with 2-chloroacetyl chloride to form 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenol. The resulting compound is then reacted with pentanoyl chloride to form the final product, N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)pentanamide is a critical enzyme in the signaling pathways of immune cells, and its inhibition by CP-690,550 can lead to the suppression of cytokine signaling and the reduction of inflammation. CP-690,550 has also been studied for its potential use in organ transplantation, as it can prevent the rejection of transplanted organs by suppressing the immune response.
Propiedades
Fórmula molecular |
C20H23ClN2O3 |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]pentanamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-3-4-8-19(24)22-16-6-5-7-17(12-16)23-20(25)13-26-18-10-9-15(21)11-14(18)2/h5-7,9-12H,3-4,8,13H2,1-2H3,(H,22,24)(H,23,25) |
Clave InChI |
SCVQYVBXDFBVFU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
SMILES canónico |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244814.png)
![N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide](/img/structure/B244816.png)
![N-[4-(isobutyrylamino)phenyl]-2-naphthamide](/img/structure/B244817.png)
![3,5-dimethoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244820.png)




![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)
![2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244836.png)
![2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244837.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2-methylbenzamide](/img/structure/B244844.png)